(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1312942-14-5
VCID: VC0036727
InChI: InChI=1S/C7H10BN3O2/c12-8(13)5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6,12-13H,1-2H2,(H,9,10,11)
SMILES: B(C1=CN=C(N=C1)NC2CC2)(O)O
Molecular Formula: C7H10BN3O2
Molecular Weight: 178.986

(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid

CAS No.: 1312942-14-5

Cat. No.: VC0036727

Molecular Formula: C7H10BN3O2

Molecular Weight: 178.986

* For research use only. Not for human or veterinary use.

(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid - 1312942-14-5

Specification

CAS No. 1312942-14-5
Molecular Formula C7H10BN3O2
Molecular Weight 178.986
IUPAC Name [2-(cyclopropylamino)pyrimidin-5-yl]boronic acid
Standard InChI InChI=1S/C7H10BN3O2/c12-8(13)5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6,12-13H,1-2H2,(H,9,10,11)
Standard InChI Key QJEUYETUMSOZKR-UHFFFAOYSA-N
SMILES B(C1=CN=C(N=C1)NC2CC2)(O)O

Introduction

Pharmaceutical Research

Heterocyclic boronic acids like (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid are increasingly studied for their role as enzyme inhibitors or intermediates in drug synthesis. Boronic acids have been utilized in targeting proteases and other enzymes due to their ability to form stable complexes with active site residues.

Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The pyrimidine scaffold is particularly useful for synthesizing biologically active molecules.

Boronic Acid Conformation

The boronic acid group typically adopts a syn–anti conformation, which influences its hydrogen-bonding interactions. Studies on related compounds indicate that such conformational flexibility supports crystal packing and intermolecular interactions .

Hydrogen Bonding

In similar heterocyclic boronic acids, the boronic group participates in hydrogen bonding with adjacent molecules, forming dimers or extended chains. These interactions are critical for solid-state properties and reactivity .

Synthesis

While specific synthetic routes for (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid are not detailed here, general methods involve:

  • Functionalization of pyrimidine derivatives.

  • Introduction of the cyclopropylamino group via amination.

  • Boronation using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.

Research Context

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